1-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound that contains both a thiadiazole and a tetrahydropyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 5-methyl-1,3,4-thiadiazole with 1,2,3,6-tetrahydropyridine under specific conditions. One common method involves the use of hydrazonoyl halides, which react with thiocyanates or thiosemicarbazides to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the yield and purity of the compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted thiadiazoles, sulfoxides, sulfones, and thioethers. These products can have different biological activities and applications depending on the functional groups introduced .
Scientific Research Applications
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes and proteins, inhibiting their activity. This compound can also interfere with DNA replication, leading to cell death in cancer cells . The exact pathways and molecular targets vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-5-methyl-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the tetrahydropyridine moiety.
1,3,4-Thiadiazole derivatives: A broad class of compounds with various substituents on the thiadiazole ring.
Uniqueness
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to the presence of both the thiadiazole and tetrahydropyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)-5-methyl-1,3,4-thiadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S.ClH/c1-7-9-10-8(12-7)11-5-3-2-4-6-11;/h2-3H,4-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXERMZRBRNFOKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC=CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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